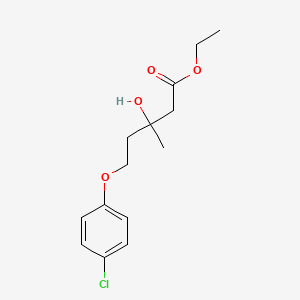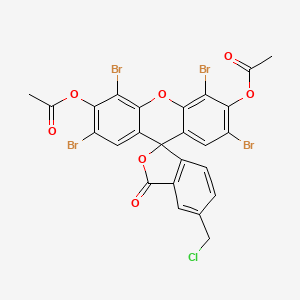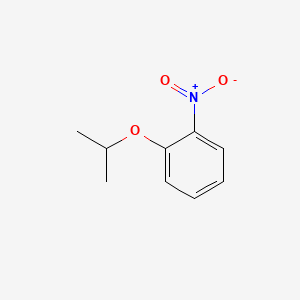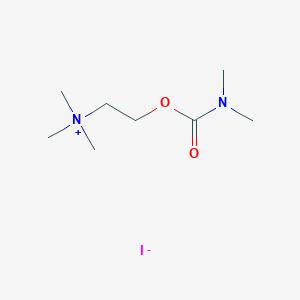
2-Naphthyl beta-D-glucopyranoside
Overview
Description
2-naphthyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 2-naphthyl group. It has a role as a chromogenic compound. It is a beta-D-glucoside and a member of naphthalenes. It derives from a 2-naphthol.
Mechanism of Action
Target of Action
The primary target of 2-Naphthyl beta-D-glucopyranoside is the human TAS2R16 receptor . This receptor mediates the bitter taste in response to beta-glucopyranosides .
Mode of Action
This compound interacts with the TAS2R16 receptor, triggering a response that is perceived as a bitter taste
Biochemical Pathways
The biochemical pathways affected by this compound are related to taste perception. The activation of the TAS2R16 receptor by the compound leads to a signal transduction cascade that ultimately results in the perception of a bitter taste
Result of Action
The primary result of the action of this compound is the perception of a bitter taste. This is due to its interaction with the TAS2R16 receptor, which is involved in the detection of bitter tastes
Biochemical Analysis
Biochemical Properties
2-Naphthyl beta-D-glucopyranoside serves as a substrate for beta-glucosidases, enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . When hydrolyzed by beta-glucosidases, this compound releases 2-naphthol, which can be detected via chromogenic or fluorescent methods . This interaction is crucial for various biochemical assays, particularly in the detection and quantification of beta-glucosidase activity.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for beta-glucosidases. The hydrolysis of this compound within cells leads to the release of 2-naphthol, which can affect cell signaling pathways and gene expression . The compound’s role in these processes makes it valuable for studying cellular metabolism and enzyme activity in different cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with beta-glucosidases. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 2-naphthol . This reaction is essential for the compound’s function as a chromogenic substrate in biochemical assays. The binding interaction between this compound and beta-glucosidases is specific and involves the recognition of the glucopyranoside moiety by the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in biochemical assays. The compound is generally stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence of beta-glucosidases and other environmental factors . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various in vitro and in vivo applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for beta-glucosidases without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These effects highlight the importance of optimizing dosage levels in experimental studies to ensure accurate and reliable results.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by beta-glucosidases. The released 2-naphthol can further participate in various metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in studying enzyme activity and metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can effectively serve as a substrate for beta-glucosidases. The transport and distribution mechanisms are crucial for the compound’s function in biochemical assays and diagnostic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound is available for hydrolysis by beta-glucosidases in the appropriate cellular context.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPYATGMFFPI-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874798 | |
| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-30-0 | |
| Record name | 2-Naphthalenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Naphthyl beta-D-glucopyranoside used to detect beta-glucosidase activity?
A: this compound acts as a chromogenic substrate for beta-glucosidases [, , ]. These enzymes hydrolyze the glycosidic bond, releasing 2-naphthol. 2-Naphthol, in the presence of a colorimetric reagent like Fast Blue Salt, forms a visible, colored product []. The intensity of this color is directly proportional to the enzyme activity, allowing for quantification.
Q2: Are there limitations to using this compound in commercial identification kits?
A: Yes, research suggests that the use of this compound in commercial identification kits may lead to false-negative results. One study found that the API ZYM system, which uses this substrate buffered at pH 7.5, was not reliable for detecting beta-glucosidase activity in Candida albicans []. This was attributed to the substrate and pH conditions not being optimal for the enzyme's activity.
Q3: Can this compound be used to assess the purity of pollen extracts?
A: Yes, the presence of beta-glucosidase activity, detected using this compound as a substrate, can indicate contamination of pollen extracts with plant matter []. This is because beta-glucosidase activity was predominantly found in flower and leaf material. Therefore, detecting this enzyme in pollen extracts suggests the presence of these contaminants.
Q4: Are there alternative methods for detecting beta-glucosidase activity?
A: While this compound is commonly used, an alternative method involves using substrates that release reducing sugars upon hydrolysis by beta-glycosidases []. These released sugars can then be detected using a tetrazolium salt, which forms a colored product upon reduction. This method allows for the localization of specific beta-glycosidase activity within tissues and cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















